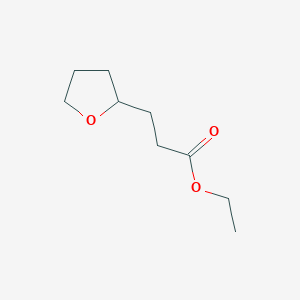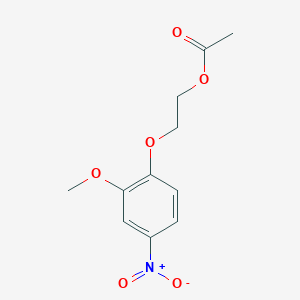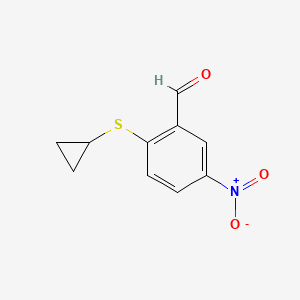![molecular formula C12H7ClN2O B8563125 7-chloro-4-phenylfuro[2,3-d]pyridazine](/img/structure/B8563125.png)
7-chloro-4-phenylfuro[2,3-d]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-chloro-4-phenylfuro[2,3-d]pyridazine is a heterocyclic compound that features a fused pyridazine and furan ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-phenylfuro[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-phenylfuran-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization with phosphorus oxychloride (POCl3) to yield the desired pyridazine-furan fused compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
化学反応の分析
Types of Reactions
7-chloro-4-phenylfuro[2,3-d]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
7-chloro-4-phenylfuro[2,3-d]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Industry: It is explored for its potential use in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 7-chloro-4-phenylfuro[2,3-d]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to fit into binding sites and exert its effects by either inhibiting or activating the target. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Phenylfuro[3,2-d]pyridazine: Lacks the chloro substituent, which may affect its reactivity and binding properties.
7-Chloro-4-methylfuro[3,2-d]pyridazine: The presence of a methyl group instead of a phenyl group can alter its chemical and biological properties.
4-Phenylpyridazine: Lacks the fused furan ring, which significantly changes its structural and functional characteristics.
Uniqueness
7-chloro-4-phenylfuro[2,3-d]pyridazine is unique due to its fused ring system, which imparts distinct physicochemical properties
特性
分子式 |
C12H7ClN2O |
|---|---|
分子量 |
230.65 g/mol |
IUPAC名 |
7-chloro-4-phenylfuro[2,3-d]pyridazine |
InChI |
InChI=1S/C12H7ClN2O/c13-12-11-9(6-7-16-11)10(14-15-12)8-4-2-1-3-5-8/h1-7H |
InChIキー |
DCRQQUDMVYYXNW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=C2C=CO3)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bis[4-(3,5-diphenylpyrazol-1-yl)phenyl]diphenylsilane](/img/structure/B8563078.png)

![N-[6-Chloro-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-4-(1,1-dimethylethyl)benzenesulfonamide potassium salt](/img/structure/B8563094.png)






![3-[4-(Dodecyloxy)phenyl]prop-2-enoic acid](/img/structure/B8563149.png)
